![molecular formula C10H16O3 B2893591 Methyl octahydro-1-benzofuran-2-carboxylate CAS No. 2140305-77-5](/img/structure/B2893591.png)
Methyl octahydro-1-benzofuran-2-carboxylate
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Overview
Description
“Methyl octahydro-1-benzofuran-2-carboxylate” is a chemical compound with the CAS Number: 2140305-77-5 . It has a molecular weight of 184.24 and its IUPAC name is methyl octahydrobenzofuran-2-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h7-9H,2-6H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.24 . It should be stored in a refrigerated environment .Scientific Research Applications
Diversity-Oriented Synthesis
Methyl octahydro-1-benzofuran-2-carboxylate is a versatile compound used in the synthesis of diverse libraries based on benzofuran scaffolds, significant in the development of biologically active compounds, including drugs. Efficient synthetic protocols allow for the preparation of lead-like compounds with varied physicochemical properties, contributing significantly to medicinal chemistry and drug discovery efforts (Qin et al., 2017).
Palladium-catalyzed Reactions
In another application, this compound is involved in palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids. This method represents a significant advancement in the field of organic synthesis, offering a pathway for the modification of aliphatic and aromatic acids, which is pivotal for creating complex molecules for various scientific applications (Giri et al., 2007).
Synthesis of Octosyl Nucleosides
Additionally, the compound has been used in the synthesis of octosyl nucleosides, showcasing its utility in the construction of nucleoside analogs. These analogs have potential applications in the development of therapeutic agents, highlighting the compound's importance in pharmaceutical research (Knapp et al., 2006).
Molecular Docking Studies
This compound also plays a crucial role in molecular docking studies, specifically in the investigation of benzofuran-carboxylic acids derivatives. These studies are essential for understanding the structural and spectroscopic properties of compounds, aiding in the discovery of new drugs with inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Anti-tumor Potential
Exploring its potential in cancer therapy, research has identified dihydrobenzofuran lignans derived from this compound as promising antitumor agents. These compounds exhibit the ability to inhibit tubulin polymerization, a mechanism that can lead to the development of new cancer treatments, underscoring the compound's significance in oncological research (Pieters et al., 1999).
Future Directions
Mechanism of Action
Mode of Action
It’s worth noting that benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . These include antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-HIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with a variety of targets, suggesting that they may affect multiple biochemical pathways .
properties
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGVEWALCJWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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